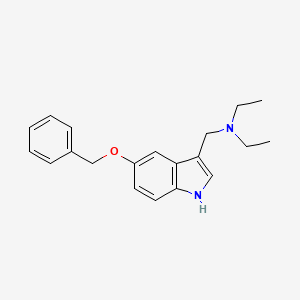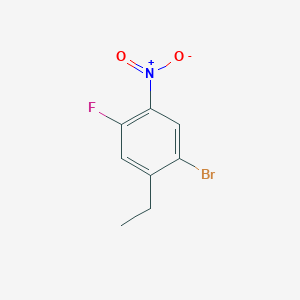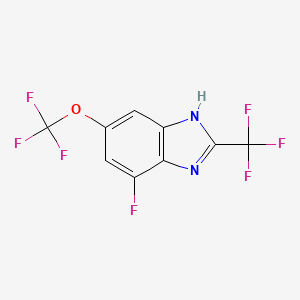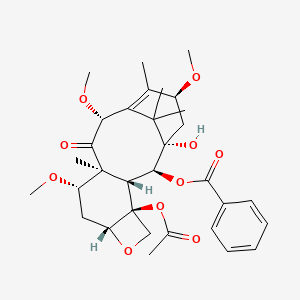
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine: is a synthetic compound belonging to the indole class of chemicals This compound is structurally characterized by an indole core substituted with a phenylmethoxy group at the 5-position and a diethylamino group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Substitution: The phenylmethoxy group is introduced at the 5-position of the indole ring through a nucleophilic substitution reaction.
Amination: The diethylamino group is then introduced at the 3-position of the indole ring via a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Reactions: Conducting the substitution and amination reactions in large reactors.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The phenylmethoxy and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other indole derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a psychoactive agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: Another indole derivative with similar psychoactive properties.
N,N-Dimethyltryptamine: A well-known psychedelic compound with a similar indole structure.
5-Methoxy-N,N-diethyltryptamine: A compound with structural similarities and comparable effects.
Uniqueness
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a phenylmethoxy group and a diethylamino group at specific positions on the indole ring differentiates it from other similar compounds.
Propriétés
Formule moléculaire |
C20H24N2O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-ethyl-N-[(5-phenylmethoxy-1H-indol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C20H24N2O/c1-3-22(4-2)14-17-13-21-20-11-10-18(12-19(17)20)23-15-16-8-6-5-7-9-16/h5-13,21H,3-4,14-15H2,1-2H3 |
Clé InChI |
DUSLFZUJBGDPSZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)






![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)


![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
